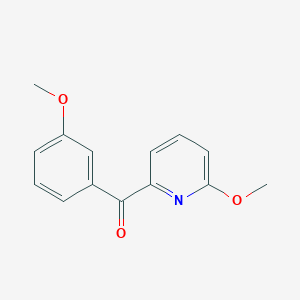

2-(3-Methoxybenzoyl)-6-methoxypyridine

Beschreibung

Chemical Structure: 2-(3-Methoxybenzoyl)-6-methoxypyridine (CAS: 1187166-92-2) is a heterocyclic compound featuring a pyridine ring substituted with a 6-methoxy group and a 3-methoxybenzoyl moiety at the 2-position. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol ().

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-11-6-3-5-10(9-11)14(16)12-7-4-8-13(15-12)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSHDCZSVBGYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzoyl)-6-methoxypyridine typically involves the reaction of 3-methoxybenzoyl chloride with 6-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 2-(3-Methoxybenzoyl)-6-methoxypyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxybenzoyl)-6-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoyl and pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxybenzoyl)-6-methoxypyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-(3-Methoxybenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Positional Isomerism : The 2-methoxybenzoyl analogue () differs in the methoxy position, which may alter steric hindrance and hydrogen-bonding capacity compared to the 3-methoxy derivative.

- Heterocyclic Modifications : The triazole-chlorophenyl derivative () exhibits bulkier substituents, which may improve topoisomerase IIα inhibition but reduce solubility.

Physicochemical and Spectral Properties

Table 2: Spectral and Physicochemical Comparisons

| Property | 2-(3-Methoxybenzoyl)-6-methoxypyridine | 2-(4-Bromobenzoyl)-6-methoxypyridine | Triazole-Chlorophenyl Derivative |

|---|---|---|---|

| IR (C=O stretch) | ~1670 cm⁻¹ (estimated) | ~1680 cm⁻¹ (Bromo effect) | 1606 cm⁻¹ (triazole overlap) |

| ¹H NMR (Methoxy) | δ 3.8–4.0 (singlets) | δ 3.8–4.0 (similar) | δ 3.9 (split due to triazole) |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.1 (higher due to bromine) | ~3.8 (bulky substituents) |

Biologische Aktivität

2-(3-Methoxybenzoyl)-6-methoxypyridine is a pyridine derivative that has attracted attention for its potential biological activities. This compound features a methoxybenzoyl group and a methoxy substitution on the pyridine ring, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(3-Methoxybenzoyl)-6-methoxypyridine can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1187166-92-2

The presence of methoxy groups is expected to enhance lipophilicity and potentially improve the compound's ability to penetrate biological membranes.

The biological activity of 2-(3-Methoxybenzoyl)-6-methoxypyridine is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxybenzoyl group may enhance binding affinity, facilitating modulation of target proteins involved in various physiological processes.

Biological Activity

Recent research has highlighted several aspects of the biological activity of this compound:

-

Enzyme Inhibition :

- Studies suggest that 2-(3-Methoxybenzoyl)-6-methoxypyridine may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways. For instance, it has been evaluated for its effects on phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling.

-

Anticancer Potential :

- Preliminary investigations indicate that this compound may exhibit anticancer properties. In vitro studies have assessed its effects on cancer cell lines, showing potential for inducing apoptosis and inhibiting cell proliferation.

-

Neuroprotective Effects :

- There is emerging evidence suggesting that related compounds can modulate potassium channels, which are vital in neuronal excitability and neurotransmitter release. This modulation could have implications for treating neurological disorders.

Case Studies

A notable study conducted on various analogs of 2-(3-Methoxybenzoyl)-6-methoxypyridine utilized HEK293 cells overexpressing potassium channels. The results demonstrated varying degrees of channel opening activity among the analogs, indicating that structural modifications significantly impact biological efficacy.

| Study | Findings |

|---|---|

| Enzyme Interaction Study | Showed inhibition of specific PDEs, suggesting potential for therapeutic use in conditions like asthma and inflammation. |

| Anticancer Activity | Induced apoptosis in cancer cell lines with significant reductions in cell viability at concentrations above 10 µM. |

| Neuroprotective Study | Modulated potassium channels, suggesting possible applications in neuroprotection and pain management. |

Comparative Analysis

To contextualize the biological activity of 2-(3-Methoxybenzoyl)-6-methoxypyridine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Fluorobenzoyl)pyridine | Lacks methoxy group at position 6 | Limited data on biological activity |

| 4-Methyl-2-benzoylpyridine | Lacks methoxy group at position 6 | Potentially less effective than target |

| 2-(4-Fluorobenzoyl)-4-methylpyridine | Fluorine atom positioned differently | Varies based on substitution pattern |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.